molecular formula C16H11Cl2N3O2 B3036793 2,2-dichloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide CAS No. 400080-02-6

2,2-dichloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide

Cat. No. B3036793
CAS RN: 400080-02-6
M. Wt: 348.2 g/mol
InChI Key: CSMAPYZJYRYHIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-dichloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide (DCQX) is a small, organic compound that has been studied for a variety of applications in scientific research. DCQX is a member of the quinoxaline family of compounds, which are known for their unique and powerful biological effects. DCQX has been found to have a wide range of biochemical and physiological effects, as well as potential applications in laboratory experiments.

Scientific Research Applications

Structural and Chemical Properties

  • Structural Characteristics in Salts and Inclusion Compounds : Research on similar amide derivatives has revealed that these compounds can form salts and inclusion compounds with various structures and properties. For instance, N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, a structurally similar compound, forms gels with certain acids, showcasing diverse physical states dependent on acid interaction (Karmakar et al., 2007).

  • Co-Crystal Formation with Aromatic Diols : Similar amide compounds like N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)-acetamide can form co-crystals with aromatic diols. These co-crystals may exhibit unique structural characteristics (Karmakar et al., 2009).

  • Synthesis Methods : The synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide, which shares a similar structure, has been explored, offering insights into the synthesis process of related compounds (Tao Jian-wei, 2009).

Biological and Medical Research

  • Antimicrobial Properties : Derivatives of quinoxaline, such as 2-Chloro-3-methylquinoxaline, have been studied for their antimicrobial properties. This suggests potential research applications for similar compounds in fighting microbial infections (Singh et al., 2011).

  • Therapeutic Efficacy in Viral Infections : Research on a novel anilidoquinoline derivative has shown significant antiviral effects, indicating potential therapeutic applications for structurally similar compounds in treating viral infections like Japanese encephalitis (Ghosh et al., 2008).

  • Antimicrobial and Antiprotozoal Activities : A study on N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4] oxadiazol-2-ylsulfanyl]-acetamides revealed promising antimicrobial and antiprotozoal activities, suggesting similar potential for 2,2-dichloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide (Patel et al., 2017).

properties

IUPAC Name

2,2-dichloro-N-(4-quinoxalin-2-yloxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O2/c17-15(18)16(22)20-10-5-7-11(8-6-10)23-14-9-19-12-3-1-2-4-13(12)21-14/h1-9,15H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMAPYZJYRYHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=C(C=C3)NC(=O)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dichloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-dichloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2,2-dichloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
2,2-dichloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
2,2-dichloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
2,2-dichloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
2,2-dichloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.